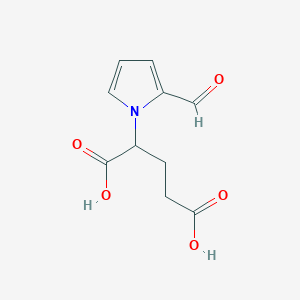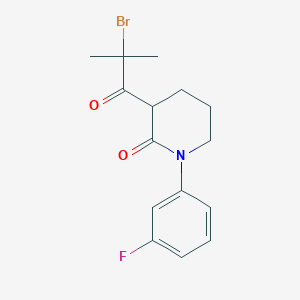
3-Methyl-1-(4-phenylpiperazine-1-carbonyl)-1H-imidazol-3-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-1-(4-phenylpiperazine-1-carbonyl)-1H-imidazol-3-ium iodide is a complex organic compound that features a combination of imidazole and piperazine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(4-phenylpiperazine-1-carbonyl)-1H-imidazol-3-ium iodide typically involves a multi-step process:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a phenylpiperazine derivative reacts with the imidazole intermediate.
Formation of the Final Compound: The final step involves the reaction of the intermediate with methyl iodide to form the iodide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
化学反应分析
Types of Reactions
3-Methyl-1-(4-phenylpiperazine-1-carbonyl)-1H-imidazol-3-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the imidazole and piperazine rings.
Reduction: Reduced forms of the imidazole and piperazine rings.
Substitution: Substituted imidazole derivatives.
科学研究应用
3-Methyl-1-(4-phenylpiperazine-1-carbonyl)-1H-imidazol-3-ium iodide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-Methyl-1-(4-phenylpiperazine-1-carbonyl)-1H-imidazol-3-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can act as a ligand, binding to metal ions or active sites of enzymes, while the piperazine ring can interact with receptor sites, modulating their activity.
相似化合物的比较
Similar Compounds
1-Phenylpiperazine: A simpler compound with similar piperazine structure but lacking the imidazole ring.
3-Methylimidazole: Contains the imidazole ring but lacks the piperazine moiety.
4-Phenylpiperazine-1-carbonyl Chloride: A precursor in the synthesis of the target compound.
Uniqueness
3-Methyl-1-(4-phenylpiperazine-1-carbonyl)-1H-imidazol-3-ium iodide is unique due to the combination of the imidazole and piperazine rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C15H19IN4O |
|---|---|
分子量 |
398.24 g/mol |
IUPAC 名称 |
(3-methylimidazol-3-ium-1-yl)-(4-phenylpiperazin-1-yl)methanone;iodide |
InChI |
InChI=1S/C15H19N4O.HI/c1-16-7-8-19(13-16)15(20)18-11-9-17(10-12-18)14-5-3-2-4-6-14;/h2-8,13H,9-12H2,1H3;1H/q+1;/p-1 |
InChI 键 |
YEUNSVOUDOXREF-UHFFFAOYSA-M |
规范 SMILES |
C[N+]1=CN(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


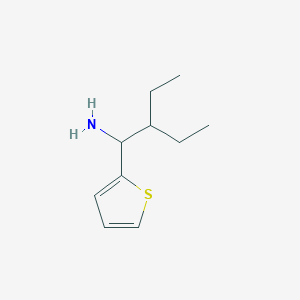

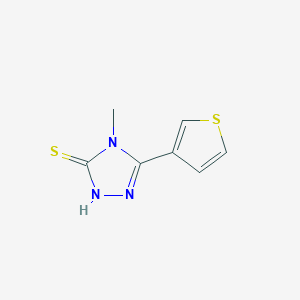
![5-[Methyl(thiolan-3-yl)amino]furan-2-carbaldehyde](/img/structure/B13173825.png)
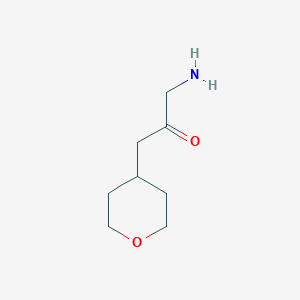



![2-{3-[(1S)-1-aminoethyl]phenyl}-1,2-thiazolidine-1,1-dione](/img/structure/B13173869.png)

